molecular formula C9H12ClN5 B2792618 4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine CAS No. 1006343-94-7

4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B2792618
CAS No.: 1006343-94-7
M. Wt: 225.68
InChI Key: XNMGXLUAAPGFQX-UHFFFAOYSA-N
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Description

4-Chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, as well as an additional pyrazole ring attached via a methylene bridge.

Synthetic Routes and Reaction Conditions:

  • Chlorination Reaction: The synthesis of this compound typically begins with the chlorination of 1,3-dimethyl-1H-pyrazol-4-ylmethanol. This reaction involves treating the starting material with a chlorinating agent such as thionyl chloride (SOCl₂) under reflux conditions.

  • Amination Reaction: The chlorinated intermediate is then subjected to an amination reaction to introduce the amine group at the 3-position. This can be achieved using ammonia or an amine source under elevated temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and reaction time) is common to optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the chlorine or methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).

  • Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Amine derivatives, reduced alcohols.

  • Substitution Products: Various substituted pyrazoles and related compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties. Medicine: Research has explored its use in the development of new drugs, particularly for treating infections and inflammatory conditions. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazol-3-amine: Similar structure but lacks the additional pyrazole ring.

  • 1,3-Dimethyl-1H-pyrazol-4-ylmethanol: A precursor in the synthesis of the target compound.

  • 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-pyrimidine: Another pyrazole derivative with different substitution patterns.

Uniqueness: The presence of the additional pyrazole ring and the specific substitution pattern distinguishes 4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine from other similar compounds, contributing to its unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-6-7(3-14(2)12-6)4-15-5-8(10)9(11)13-15/h3,5H,4H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMGXLUAAPGFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2C=C(C(=N2)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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